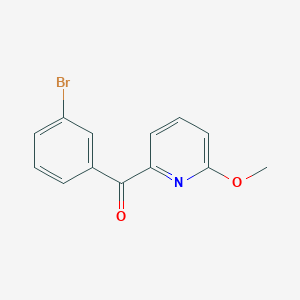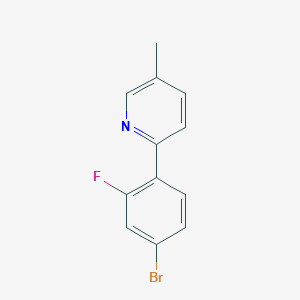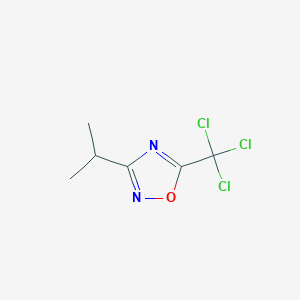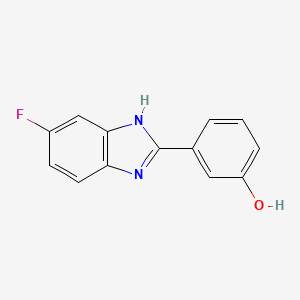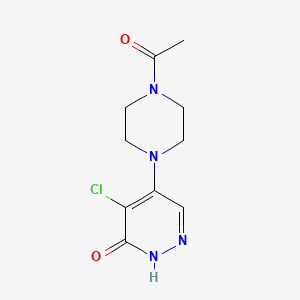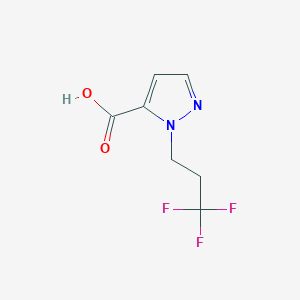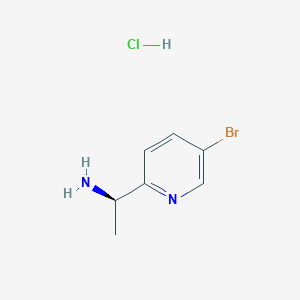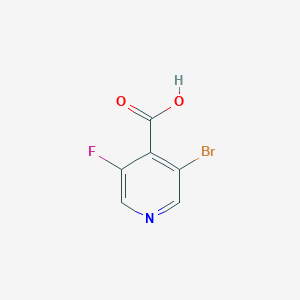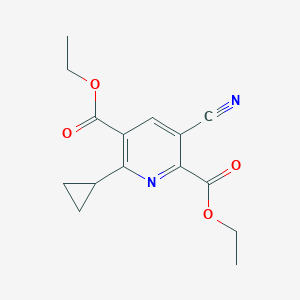![molecular formula C23H35Cl2N3O2 B1532318 trans-N-tert-Butoxi-carbonil-4-[2-[4-(2,3-diclorofenil)piperazin-1-il]etil]ciclohexanamina CAS No. 506427-91-4](/img/structure/B1532318.png)
trans-N-tert-Butoxi-carbonil-4-[2-[4-(2,3-diclorofenil)piperazin-1-il]etil]ciclohexanamina
Descripción general
Descripción
“trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine” is an intermediate for the synthesis of Desmethyl Cariprazine Hydrochloride, a derivative of Cariprazine, which is an orally active D2/D3 dopamine receptor antagonist .
Synthesis Analysis
The synthesis of this compound involves several steps . It starts with reacting trans 2- {l- [4- (N-tert-butoxycarbonyl)amino]- cyclohexyl} -acetic acid ester with sodium borohydride and aluminium trichloride to give trans 2- {l- [4- (N-tert-butoxycarbonyl)-amino]-cyclohexyl}-ethanol. This is then reacted with methanesulfonic acid chloride in the presence of an acid binding agent to give trans 2- {l- [4- (N-tert-butoxycarbonyl)-amino] -cyclohexyl} -ethyl methanesulfonate. This product is then reacted with 2,3-dichlorophenyl-piperazine in the presence of an acid binding agent to give trans 2- {l- [4- (N-tert-butoxycarbonyl)-amino]-cyclohexyl}-carbamic acid tert-butylester. Finally, this compound is heated to a temperature between 40-100°C in a mixture of aqueous hydrochloric acid/methanol to give trans N- {4- {2- [4- (2,3-dichlorophenyl)piperazine-l-il]-ethyl}- cyclohexylamine dihydrochloride monohydrate .Molecular Structure Analysis
The molecular formula of this compound is C23H35Cl2N3O2 and it has a molecular weight of 456.45 .Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Aplicaciones Científicas De Investigación
Intermediario Farmacéutico
Este compuesto sirve como un intermediario clave en la síntesis de varias moléculas farmacológicamente activas. Es particularmente crucial para crear compuestos que actúan sobre los receptores de dopamina D3/D2 . Estos receptores son importantes en el tratamiento de trastornos como la esquizofrenia y el trastorno bipolar.
Síntesis de Medicamentos Antipsicóticos
El compuesto se utiliza en la síntesis de Cariprazina y sus derivados, que son antagonistas de los receptores de dopamina activos por vía oral . La Cariprazina se utiliza para tratar enfermedades mentales como la esquizofrenia y la manía bipolar.
Aplicaciones Antibacterianas
Los derivados de este compuesto han mostrado un amplio espectro de actividades biológicas, incluidas las propiedades antibacterianas . Esto lo hace valioso para la investigación de nuevos antibióticos o agentes antibacterianos.
Investigación Antifúngica
De manera similar, la actividad antifúngica de los derivados se puede explorar para desarrollar nuevos medicamentos o tratamientos antifúngicos .
Propiedades Anticancerígenas
Los derivados del compuesto también se han estudiado por sus actividades anticancerígenas . Esto incluye la investigación de posibles tratamientos para varios tipos de cáncer.
Actividad Antiparasitaria
La investigación sobre aplicaciones antiparasitarias es otra área donde los derivados de este compuesto muestran promesa . Esto podría conducir a nuevos tratamientos para infecciones parasitarias.
Desarrollo de Antihistamínicos
El compuesto se ha asociado con la actividad antihistamínica, que es esencial para tratar reacciones alérgicas . Esta aplicación podría conducir al desarrollo de nuevos antihistamínicos.
Investigación Antidepresiva
Por último, se ha reconocido el papel del compuesto en la actividad antidepresiva . Esto abre nuevas vías para crear nuevos antidepresivos.
Mecanismo De Acción
Target of Action
The primary target of trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine is the D2/D3 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
This compound acts as an antagonist at the D2/D3 dopamine receptors . An antagonist is a type of ligand or drug that blocks or dampens a biological response by binding to and blocking a receptor rather than activating it like an agonist. This compound binds to the D2/D3 dopamine receptors, preventing dopamine from binding to its receptor, thereby inhibiting the function of dopamine.
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential uses in the synthesis of other compounds, particularly those with pharmacological activity. As an intermediate in the synthesis of a dopamine receptor antagonist, it may have potential applications in the treatment of conditions such as schizophrenia and bipolar disorder .
Propiedades
IUPAC Name |
tert-butyl N-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35Cl2N3O2/c1-23(2,3)30-22(29)26-18-9-7-17(8-10-18)11-12-27-13-15-28(16-14-27)20-6-4-5-19(24)21(20)25/h4-6,17-18H,7-16H2,1-3H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQCWGIXZGDJNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901116938 | |
| Record name | 1,1-Dimethylethyl N-[trans-4-[2-[4-(2,3-dichlorophenyl)-1-piperazinyl]ethyl]cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
506427-91-4 | |
| Record name | 1,1-Dimethylethyl N-[trans-4-[2-[4-(2,3-dichlorophenyl)-1-piperazinyl]ethyl]cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({1,3-diethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1532236.png)

